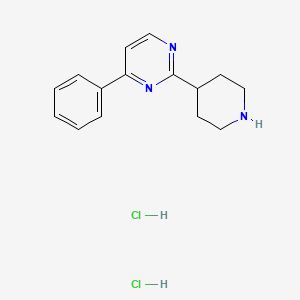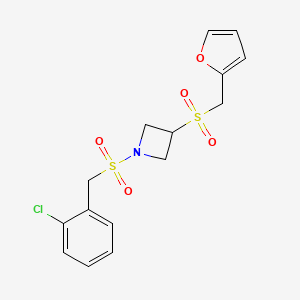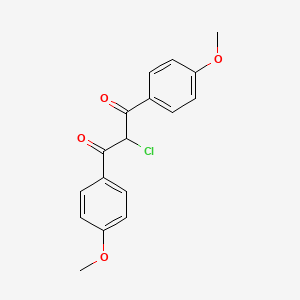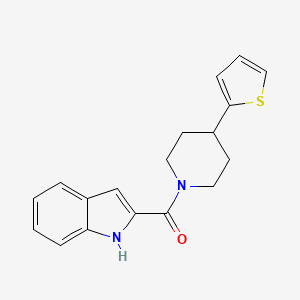![molecular formula C9H10Cl2N2 B2489356 2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine CAS No. 1512101-43-7](/img/structure/B2489356.png)
2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine, commonly known as clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family of herbicides and is a systemic, post-emergent herbicide that is absorbed by the leaves and transported to the roots of the plant.
作用機序
Clopyralid works by disrupting the plant's ability to produce certain amino acids, which are essential for growth and development. Specifically, it inhibits the enzyme aminotransferase, which is involved in the biosynthesis of tryptophan and other aromatic amino acids. As a result, the plant cannot produce these amino acids and eventually dies.
Biochemical and Physiological Effects:
Clopyralid has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have negative effects on certain plant species, particularly legumes, which are more sensitive to the herbicide. Additionally, clopyralid can persist in soil for several months, which can lead to unintended effects on subsequent crops.
実験室実験の利点と制限
Clopyralid is a useful tool for studying plant physiology and biochemistry, particularly in the context of amino acid metabolism. However, its potential negative effects on non-target organisms and persistence in soil must be taken into account when designing experiments.
将来の方向性
There are several areas of research that could benefit from further study of clopyralid. These include:
1. Development of more selective herbicides that target specific plant species without harming non-target organisms.
2. Investigation of the long-term effects of clopyralid on soil health and subsequent crop growth.
3. Development of alternative weed control methods that are more environmentally sustainable.
4. Study of the potential effects of clopyralid on microbial communities in soil and their role in nutrient cycling.
5. Investigation of the genetic and biochemical mechanisms underlying plant sensitivity or resistance to clopyralid.
合成法
Clopyralid can be synthesized by reacting 3,6-dichloro-2-methylpyridine-4-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a base. The reaction produces a salt, which is then acidified to yield clopyralid. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
Clopyralid has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in field trials to control weeds in various crops, including corn, soybeans, and wheat. Additionally, clopyralid has been studied for its potential use in controlling invasive plant species in natural ecosystems.
特性
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVRPRZSBMBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(N=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
CAS RN |
1512101-43-7 |
Source


|
| Record name | 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)



![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)




![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)
